![molecular formula C20H22N2O2 B5676692 N-(4-methoxyphenyl)-2,2,4-trimethyl-1(2H)-quinolinecarboxamide](/img/structure/B5676692.png)
N-(4-methoxyphenyl)-2,2,4-trimethyl-1(2H)-quinolinecarboxamide
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Overview
Description
N-(4-methoxyphenyl)-2,2,4-trimethyl-1(2H)-quinolinecarboxamide, also known as AG-490, is a synthetic compound that belongs to the class of quinolinecarboxamides. It is a potent inhibitor of the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathway, which plays a crucial role in various cellular processes, including immune responses, cell proliferation, and differentiation.
Scientific Research Applications
Perovskite Solar Cells (PSCs)
N-(4-methoxyphenyl)-2,2,4-trimethylquinoline-1(2H)-carboxamide: derivatives have been explored as hole-transporting materials (HTMs) for perovskite solar cells. These organic small molecules are crucial for the efficient operation of PSCs, facilitating the transfer of holes from the perovskite layer to the metal electrodes. Derivatives like CP1 and CP2, with different conjugated π-bridge cores, have shown better properties such as good stability and high hole mobility compared to the parent HTM H101. This has led to an increase in power conversion efficiency (PCE), with CP1-based PSCs achieving a PCE of 15.91% .
Mechanism of Action
Target of Action
Similar compounds have been reported to target egfr and vegfr-2, which are associated with the progression of triple-negative breast cancer .
Mode of Action
It is likely that it interacts with its targets (potentially egfr and vegfr-2) in a manner similar to other compounds in its class . This interaction could result in changes to the function of these targets, potentially inhibiting their activity and thus slowing the progression of diseases such as cancer .
Biochemical Pathways
Based on its potential targets, it may affect pathways related to cell growth and proliferation, particularly in the context of cancer .
Pharmacokinetics
Similar compounds have been found to meet admet and drug-likeness requirements without violating lipinski’s rule of five, suggesting good bioavailability .
Result of Action
Based on its potential targets, it may inhibit cell growth and proliferation, particularly in cancer cells .
properties
IUPAC Name |
N-(4-methoxyphenyl)-2,2,4-trimethylquinoline-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-14-13-20(2,3)22(18-8-6-5-7-17(14)18)19(23)21-15-9-11-16(24-4)12-10-15/h5-13H,1-4H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIWQWSYXKMFAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N(C2=CC=CC=C12)C(=O)NC3=CC=C(C=C3)OC)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2,2,4-trimethylquinoline-1(2H)-carboxamide |
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